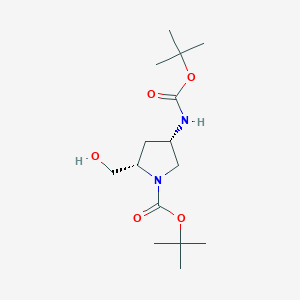![molecular formula C13H15ClN2S B13557769 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is known for its unique structural features, which include a fused cyclopentane and thienopyrimidine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted cyclopentanone with a thienopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel thienopyrimidine derivatives with potential antibacterial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic uses
Mecanismo De Acción
The mechanism of action of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
Uniqueness
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern and the presence of both butyl and chloro groups.
Propiedades
Fórmula molecular |
C13H15ClN2S |
|---|---|
Peso molecular |
266.79 g/mol |
Nombre IUPAC |
10-butyl-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H15ClN2S/c1-2-3-7-10-15-12(14)11-8-5-4-6-9(8)17-13(11)16-10/h2-7H2,1H3 |
Clave InChI |
MWZIJEXHHIPAKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




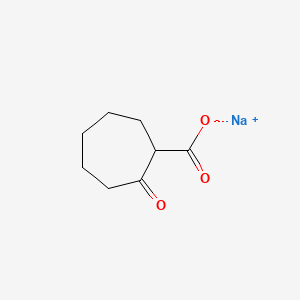


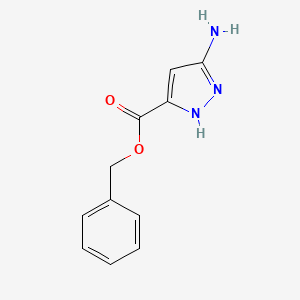
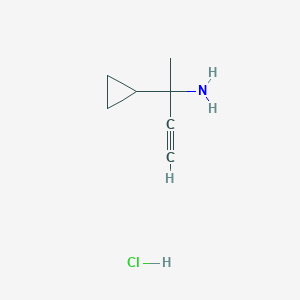
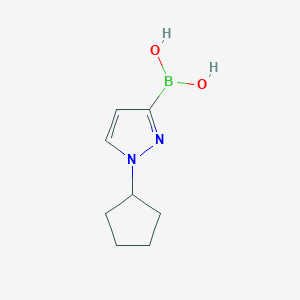
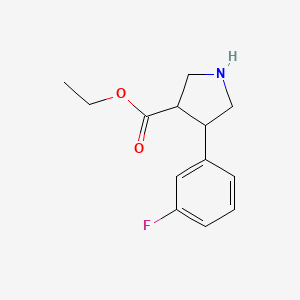


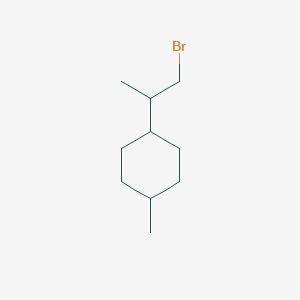
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
